molecular formula C16H18N6O4S B2789192 N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 2034230-21-0

N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2789192
CAS No.: 2034230-21-0
M. Wt: 390.42
InChI Key: PXHYINLUJXVOLN-UHFFFAOYSA-N
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Description

N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a sulfonamide linkage.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Uniqueness

N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4S/c1-3-22-10-12(8-17-22)16-20-15(26-21-16)9-18-27(24,25)14-6-4-13(5-7-14)19-11(2)23/h4-8,10,18H,3,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHYINLUJXVOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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